molecular formula C22H18ClN3O2S B3677999 N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE

N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE

Cat. No.: B3677999
M. Wt: 423.9 g/mol
InChI Key: XEDIUTJSPXHFSP-UHFFFAOYSA-N
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Description

N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a 4-chlorophenyl group, an acetamido group, and a methanethioyl group

Properties

IUPAC Name

N-[3-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c23-17-11-9-15(10-12-17)13-20(27)26-22(29)25-19-8-4-7-18(14-19)24-21(28)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,24,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDIUTJSPXHFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 4-chlorophenylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with an amine to form the acetamido intermediate. The intermediate is then subjected to further reactions to introduce the methanethioyl group and finally coupled with a benzamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, efficient purification techniques, and environmentally friendly solvents to ensure the process is both cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE exerts its effects involves binding to specific molecular targets. This binding can inhibit or activate certain pathways, leading to the desired biological or chemical outcome. For instance, in antimicrobial applications, it may inhibit bacterial enzyme activity, thereby preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(3-chlorophenethyl)-4-nitrobenzamide
  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-(nitroheteroaryl)carboxamides

Uniqueness

N-[3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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